molecular formula C13H15BrFNO4S B1408238 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704096-48-9

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1408238
CAS No.: 1704096-48-9
M. Wt: 380.23 g/mol
InChI Key: APUWDLHDVCHDOY-UHFFFAOYSA-N
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Description

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a spirocyclic framework with a sulfonyl group attached to a bromofluorophenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to the presence of the bromofluorophenyl sulfonyl group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

8-(4-bromo-2-fluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO4S/c14-10-1-2-12(11(15)9-10)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUWDLHDVCHDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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